molecular formula C21H21NO6 B11065341 6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B11065341
M. Wt: 383.4 g/mol
InChI Key: HJYWTNKSSXJHQY-UHFFFAOYSA-N
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Description

6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a lactone 1,4-dihydroquinoline derivative of interest in medicinal chemistry research . This compound belongs to a class of synthetic molecules that have been synthesized and screened for their potential biological activity. Preliminary investigations on related structural analogues have indicated that this class of compounds can be evaluated for in vitro antibacterial activity . The presence of the furoquinolinone structure fused with a lactone ring provides a complex heterocyclic scaffold for researchers studying structure-activity relationships in the development of new antibacterial agents. This product is intended for research purposes only, providing a key intermediate or reference standard for scientists exploring novel therapeutic compounds.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

6-methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one

InChI

InChI=1S/C21H21NO6/c1-24-12-5-6-13-14(9-12)22-15-10-28-21(23)19(15)18(13)11-7-16(25-2)20(27-4)17(8-11)26-3/h5-9,18,22H,10H2,1-4H3

InChI Key

HJYWTNKSSXJHQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(N2)COC3=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and reaction times to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit cell cycle progression.
  • Case Studies : In vitro studies have demonstrated that certain derivatives exhibit IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial and fungal strains:

  • Bacterial Activity : Compounds related to this structure showed effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
  • Fungal Activity : Antifungal studies revealed activity against Candida albicans and other fungal strains .

Synthesis and Optimization

The synthesis of this compound involves various methodologies that require optimization for yield and purity:

  • Synthetic Routes : Common methods include multi-step synthesis involving condensation reactions and cyclization processes.
  • Yield Optimization : Adjusting reaction conditions such as temperature and solvent can significantly enhance the yield of the desired compound .

Mechanism of Action

The mechanism of action of 6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Compound X, focusing on substituent variations and their impact on physicochemical and biological properties:

Compound Name / ID Substituents Molecular Formula Key Data (NMR, MS, Activity) Source
Compound X (NSC7560 series) 6-OMe, 9-(3,4,5-OMePh), 4-(2-hydroxyethyl) C₂₂H₂₃NO₆ ¹³C NMR (DMSO-d₆): δ 38.45 (CH₂), 55.23–57.81 (OMe), 172.18 (C=O); LC-MS: m/z 398.1592 [M+H]⁺
8a (AZP derivative) No oxygen in Ring A; 10-(3,4,5-OMePh) C₂₃H₂₃NO₅ Active against COLO 205 colon cancer (IC₅₀ < 1 μM); induces apoptosis via mitochondrial pathways
9a (AZP derivative) Two oxygen atoms in expanded Ring A; 10-(3,4,5-OMePh) C₂₄H₂₃NO₇ Enhanced solubility; COLO 205 activity comparable to 8a
NSC756094 6-OMe, 9-(4-OMePh), 4-(2-hydroxyethyl) C₂₀H₁₉NO₄ ¹³C NMR (CD₃CN): δ 159.13 (C=O); LC-MS: m/z 338.1382 [M+H]⁺
NSC756097 6,7-diOMe, 9-(3,4,5-OMePh), 4-(2-hydroxyethyl) C₂₄H₂₅NO₈ LC-MS: m/z 438.0291 [M+Na]⁺; improved cytotoxicity in NCI-60 panel
NSC756106 6-Et, 9-(3,4,5-OMePh), 4-(2-hydroxyethyl) C₂₃H₂₅NO₆ ¹H NMR (DMSO-d₆): δ 1.14–1.18 (CH₃); 55.73 (OMe); 135.88 (aromatic C)
6c (5-amino analog) 5-NH₂, 9-(3,4,5-OMePh) C₂₁H₂₀N₂O₅ Reduced lipophilicity (logP ~1.8); moderate activity in kinase inhibition assays

Structural and Functional Insights:

Substituent Position and Activity: The 3,4,5-trimethoxyphenyl group is critical for binding to tubulin or kinase targets (e.g., PIM1), as seen in AZP derivatives . Replacing this moiety with a 4-methoxyphenyl (NSC756094) reduces potency . Methoxy vs.

Backbone Modifications: AZP derivatives (8a, 9a) feature a cyclopenta[g]furoquinolinone or dioxino[2,3-g]furoquinolinone core, which alters ring strain and π-π stacking interactions compared to Compound X’s dihydrofuroquinolinone system .

Biological Activity: Compound X and its analogs show anticancer activity via apoptosis induction, with NSC756097 exhibiting broad-spectrum cytotoxicity in the NCI-60 panel . 5-Amino analog (6c) demonstrates reduced activity compared to methoxy derivatives, suggesting electron-donating groups (e.g., OMe) are preferable for target engagement .

Biological Activity

6-Methoxy-9-(3,4,5-trimethoxyphenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a synthetic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H21NO6
  • Molecular Weight : 383.4 g/mol

The compound features a complex structure that contributes to its biological activity. Its unique arrangement allows for interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines, including HepG2 (hepatocellular carcinoma) and COLO 205 (colon cancer) cells.

  • Mechanism of Action :
    • Apoptosis Induction : The compound triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins (e.g., Bax) and decreasing anti-apoptotic proteins (e.g., Bcl-2) .
    • Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in treated cells, leading to inhibited cell proliferation .
  • Case Studies :
    • In a study involving HepG2 cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 1.38 μM. This was accompanied by a notable increase in Annexin V-positive cells, indicating enhanced apoptosis .
    • Another study showed that treatment with the compound resulted in increased levels of p53 and Bax while reducing Bcl-2 levels, further supporting its role in apoptosis .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:

Compound NameIC50 (μM)Mechanism of ActionCell Line
This compound1.38Apoptosis via p53/Bax upregulationHepG2
HAC-Y60.52Mitotic arrest and apoptosisCOLO 205
Compound 91.38Tubulin polymerization inhibitionHepG2

Q & A

Q. (Basic)

  • HPLC : C18 column (MeCN/H2O gradient; purity >95% at 254 nm) .
  • Melting point : Compare with literature values (229–231°C ±2°C) .
  • Elemental analysis : Validate C/H/N (±0.3% of theoretical) .

What computational approaches support molecular docking studies?

(Advanced)
Key steps:
(1) Target selection : Prioritize tubulin β-chain (PDB 1SA0) .
(2) Ligand preparation : Optimize geometry (B3LYP/6-31G*) and assign AM1-BCC charges.
(3) Docking : Use AutoDock Vina (exhaustiveness=32) with colchicine-site grid boxes.
Validate poses (RMSD <2.0 Å) and calculate MM-PBSA binding energies .

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